molecular formula C8H9ClFNO B6159243 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol CAS No. 1270414-57-7

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol

Cat. No. B6159243
CAS RN: 1270414-57-7
M. Wt: 189.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol (2-ACF) is an organic compound belonging to the class of compounds known as amines. It is a colorless, odorless liquid at room temperature and is soluble in water, alcohols, and ethers. 2-ACF is an important synthetic intermediate used in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of dyes, fragrances, and other specialty chemicals.

Scientific Research Applications

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers and other materials, and as a starting material for the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol is not well understood. It is believed to act as a nucleophile, reacting with electrophilic centers in organic molecules to form new bonds. It is also believed to act as a catalyst, promoting the formation of new compounds by facilitating the rearrangement of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol are not well understood. It has been shown to have some activity as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain. In addition, it has been found to have some activity as an anticonvulsant, although the exact mechanism of action is not known.

Advantages and Limitations for Lab Experiments

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. It is also a relatively stable compound, making it suitable for use in a variety of reactions. On the other hand, it is a relatively reactive compound, meaning that it can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, it is a relatively toxic compound and should be handled with care.

Future Directions

There are several potential future directions for research involving 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol. One possible direction is to explore its use as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Another potential direction is to further investigate its biochemical and physiological effects, in order to develop new therapeutic applications. Additionally, further research into its mechanism of action could lead to the development of new catalytic reactions. Finally, further research into its potential toxicity could lead to the development of safer and more efficient synthetic methods.

Synthesis Methods

The synthesis of 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol involves the reaction of 4-chloro-2-fluorobenzaldehyde with 2-aminoethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds in two steps, first forming a Schiff base intermediate, which is then reduced to the desired product. The reaction is typically carried out in a solvent such as methanol, ethanol, or ethyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol involves the conversion of 4-chloro-2-fluoroacetophenone to 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol through a series of reactions.", "Starting Materials": [ "4-chloro-2-fluoroacetophenone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Ammonium chloride" ], "Reaction": [ "Step 1: Reduction of 4-chloro-2-fluoroacetophenone with sodium borohydride in ethanol to form 4-chloro-2-fluorophenylethanone", "Step 2: Treatment of 4-chloro-2-fluorophenylethanone with hydrochloric acid and sodium hydroxide to form 2-chloro-4-fluorophenol", "Step 3: Reaction of 2-chloro-4-fluorophenol with ammonium chloride in ethanol to form 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol" ] }

CAS RN

1270414-57-7

Product Name

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol

Molecular Formula

C8H9ClFNO

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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